molecular formula C4H8FNO2S B1489306 3-Amino-4-fluoro-1lambda6-thiolane-1,1-dione CAS No. 1555490-69-1

3-Amino-4-fluoro-1lambda6-thiolane-1,1-dione

Cat. No. B1489306
M. Wt: 153.18 g/mol
InChI Key: RAJXLAGVBQQCBH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular weight of 3-Amino-4-fluoro-1lambda6-thiolane-1,1-dione is 153.18 g/mol.


Physical And Chemical Properties Analysis

The physical form of 3-Amino-4-fluoro-1lambda6-thiolane-1,1-dione is a powder .

Scientific Research Applications

Synthesis and Chemical Properties

  • Facile Synthesis Techniques : A series of 3-amino-1H-quinazoline-2,4-diones, related to 3-Amino-4-fluoro-1λ⁶-thiolane-1,1-dione, has been synthesized starting from fluorobenzoic acid, demonstrating the potential for creating diverse compounds from similar structures (Tran et al., 2005).

  • Binding and Inhibition Properties : Studies on liver alcohol dehydrogenase have shown that thiolane 1-oxides, analogs of carbonyl substrates, bind to the enzyme-NADH complex, acting as potent inhibitors. This indicates potential biomedical applications for related thiolane compounds (Cho, Ramaswamy, & Plapp, 1997).

Biomedical Research

  • Radiosynthesis and Peptide Labeling : A compound, 1-[3-(2-[18F]fluoropyridin-3-yloxy)propyl]pyrrole-2,5-dione, was designed for prosthetic labeling of peptides and proteins via selective conjugation with a thiol function, indicating the relevance of thiol-reactive compounds in radioactive labeling and imaging in biomedical research (de Bruin et al., 2005).

  • Thiol-Chromene Chemistry for Bioimaging : The synthesis and characterization of a coumarin-chromene derivative were reported, highlighting its application for thiol chemosensing and bioimaging, demonstrating the significance of thiol-reactive compounds in medical imaging and diagnostics (Yang et al., 2013).

Material Science

  • Editable Porous Scaffolds in Tissue Engineering : A study on biodegradable aliphatic polyesters with thiol pendant groups showed their use in tissue engineering. The research focused on designing poly(ester) chains with thiol-protected groups for editable porous scaffolds, indicating the utility of thiol-functionalized compounds in material science (Fuoco, Finne‐Wistrand, & Pappalardo, 2016).

Novel Photoreactions

  • Photoreactive Thiolane Derivatives : Research on the irradiation of thiolane-2,4-dione and derivatives in the presence of bases showed reductive ring cleavage and novel rearrangements of the carbon skeleton. This highlights the potential of thiolane derivatives in photoreactive applications (Saito & Sato, 1979).

properties

IUPAC Name

4-fluoro-1,1-dioxothiolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FNO2S/c5-3-1-9(7,8)2-4(3)6/h3-4H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJXLAGVBQQCBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-fluoro-1lambda6-thiolane-1,1-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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